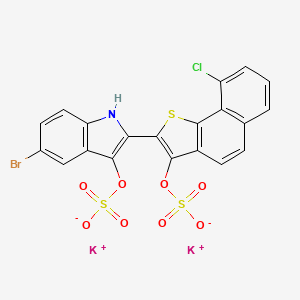

Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate

Description

Nomenclature and IUPAC Classification

The systematic IUPAC name for this compound is dipotassium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate , reflecting its structural complexity and substituent arrangement. The name is derived through the following conventions:

- Parent heterocycles : The naphtho[1,2-b]thiophene and indole systems form the core framework.

- Substituents : Bromine (5-position), chlorine (9-position), and sulphonatooxy groups (3-position on the naphthothiophene) are prioritized in numbering.

- Counterions : The dipotassium salt of the sulphate ester.

The molecular formula is C₂₀H₁₀BrClK₂O₈S₃ , with a molecular weight of 681.0 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 85391-39-5 |

| EINECS Number | 286-793-6 |

| PubChem CID | 44147297 |

| SMILES Notation | C1=C(C2=C(S1)C3=C(C=CC(=C3Cl)OS(=O)(=O)[O-])C4=C2N=C(C(=C4)Br)OS(=O)(=O)[O-])[K+].[K+] |

Synonyms include C.I. Solubilised Vat Violet 4 and Dipotassium 5-bromo-2-(9-chloro-3-(sulfooxy)naphtho[1,2-b]thiophen-2-yl)-1H-indol-3-yl sulphate, underscoring its classification within vat dye chemistry.

Historical Context and Discovery

The compound was first documented in chemical registries in 2009, with subsequent modifications to its structural characterization up to 2025. Its development aligns with advancements in sulphonated polycyclic dye chemistry , particularly for water-soluble vat dyes used in textile industries. The integration of sulphonate groups (-SO₃⁻) into polycyclic frameworks emerged as a strategy to enhance solubility and binding affinity in aqueous dyeing processes.

The synthesis likely involves electrophilic aromatic sulphonation , where sulphur trioxide or chlorosulphonic acid introduces sulphonate groups to the naphthothiophene precursor. A multi-step pathway may include:

- Bromination and chlorination of the naphthothiophene core.

- Sulphonation at the 3-position using pyridine-assisted sulphating agents.

- Coupling with a pre-functionalized indole moiety.

- Neutralization with potassium hydroxide to form the dipotassium salt.

This synthetic approach mirrors methods used for related solubilised vat dyes, such as Cibantine Violet 6R (CAS 4735-07-3), which shares structural motifs and sulphonate functionalities.

Role in the Class of Sulphonated Polycyclic Heteroaromatic Compounds

As a member of the sulphonated polycyclic heteroaromatic family, this compound exhibits three defining features:

- Polycyclic Framework : The fusion of naphthothiophene and indole creates an extended π-conjugated system, which is critical for light absorption in dye applications.

- Electron-Withdrawing Substituents : Bromine and chlorine atoms stabilize the aromatic system via inductive effects, while sulphonate groups enhance hydrophilicity and ionic character.

- Salt Formation : The dipotassium counterion balances the sulphonate and sulphate anions, ensuring solubility in polar solvents.

Comparative analysis with analogous compounds reveals shared applications in textile dyeing, where sulphonation enables direct application without reducing agents. For example, Solubilised Vat Violet 4 (CAS 4735-07-3) demonstrates similar fastness properties, as shown below:

| Fastness Property | Rating (ISO) |

|---|---|

| Light Fastness | 5–6 |

| Wash Fastness | 4–5 |

| Chlorine Resistance | 4 |

The sulphonate groups also serve as directing groups in further functionalization, leveraging their ability to modulate electronic density in electrophilic substitution reactions.

Properties

CAS No. |

85391-39-5 |

|---|---|

Molecular Formula |

C20H9BrClK2NO8S3 |

Molecular Weight |

681.0 g/mol |

IUPAC Name |

dipotassium;[5-bromo-2-(9-chloro-3-sulfonatooxybenzo[g][1]benzothiol-2-yl)-1H-indol-3-yl] sulfate |

InChI |

InChI=1S/C20H11BrClNO8S3.2K/c21-10-5-7-14-12(8-10)17(30-33(24,25)26)16(23-14)20-18(31-34(27,28)29)11-6-4-9-2-1-3-13(22)15(9)19(11)32-20;;/h1-8,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |

InChI Key |

SFUBJXMYKCHUTF-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C3=C(C=C2)C(=C(S3)C4=C(C5=C(N4)C=CC(=C5)Br)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Bromination and Chlorination

- Objective : Introduce bromine and chlorine atoms into the naphtho-thiophene and indole moieties.

- Reagents : Brominating agents (e.g., bromine or N-bromosuccinimide) and chlorinating agents (e.g., thionyl chloride or phosphorus pentachloride).

- Conditions : Controlled temperature and solvent selection (e.g., dichloromethane or acetonitrile) to prevent over-reaction or side-product formation.

Sulfonation

- Objective : Attach sulfonate groups to the naphtho-thiophene and indole rings.

- Reagents : Sulfur trioxide or chlorosulfonic acid.

- Conditions : Low-temperature reactions to ensure regioselectivity and minimize degradation of the aromatic system.

Potassium Salt Formation

- Objective : Convert sulfonic acid groups into their dipotassium salt form.

- Reagents : Potassium hydroxide or potassium carbonate.

- Conditions : Neutralization under aqueous conditions, followed by crystallization to isolate the dipotassium salt.

Detailed Reaction Scheme

Step 1: Synthesis of Brominated Naphtho-thiophene

- Start with naphtho-thiophene as the base structure.

- React with brominating agents under controlled conditions to introduce bromine at the desired position.

Step 2: Chlorination

- Use chlorinating agents to selectively introduce chlorine onto the thiophene ring.

Step 3: Indole Coupling

- Couple the halogenated naphtho-thiophene with an indole derivative using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck coupling).

Step 4: Sulfonation

- Treat the coupled product with sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups at specific positions on both rings.

Step 5: Conversion to Dipotassium Salt

- Neutralize the sulfonic acid groups using potassium hydroxide in an aqueous medium.

- Purify by recrystallization to obtain Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate in high purity.

Critical Parameters

| Step | Key Parameters | Notes |

|---|---|---|

| Bromination | Temperature < 25°C | Prevents over-bromination of aromatic rings. |

| Chlorination | Use of mild chlorinating agents | Ensures selective halogenation without degrading thiophene structure. |

| Sulfonation | Low temperature (< 0°C) | Maintains regioselectivity and prevents side reactions. |

| Potassium Salt Formation | Stoichiometric KOH addition | Avoids excess base, which could hydrolyze sensitive bonds. |

Purification Techniques

After synthesis, purification is essential to achieve high-purity material:

- Crystallization : Recrystallize from water or a water-alcohol mixture.

- Chromatography : Use reverse-phase HPLC (e.g., Newcrom R1 column) for separation and impurity removal.

- Lyophilization : Freeze-dry the final product for stability and ease of handling.

Challenges in Synthesis

| Challenge | Mitigation Strategy |

|---|---|

| Regioselectivity in halogenation | Use directing groups or steric hindrance for selectivity. |

| Stability of intermediates | Conduct reactions at low temperatures with inert atmospheres. |

Summary Table

| Reaction Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | NBS, solvent (e.g., DCM), <25°C | Selective bromination of naphtho-thiophene |

| Chlorination | SOCl₂ or PCl₅, solvent (e.g., acetonitrile) | Introduction of chlorine |

| Indole Coupling | Pd catalyst, base (e.g., Na₂CO₃), solvent | Formation of coupled product |

| Sulfonation | SO₃ or ClSO₃H, <0°C | Addition of sulfonate groups |

| Potassium Salt Formation | KOH, aqueous medium | Conversion to dipotassium salt |

Chemical Reactions Analysis

Types of Reactions

Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can remove the halogen atoms or reduce the sulphate group.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Structural Differences :

- Reactive Red 88 employs an azo chromophore (-N=N-) for color, whereas the target compound uses a fused naphthothiophene-indole system. The latter’s extended conjugation may offer unique optical properties, such as absorption in higher wavelengths .

- C.I. Vat Black 1 lacks sulfonate groups, making it insoluble in water and requiring reductive activation for dyeing, unlike the target compound’s ready solubility .

Counterion Effects :

- The dipotassium salt (target compound) exhibits higher solubility in aqueous media compared to its disodium analog (CAS mentioned in ). Potassium’s larger ionic radius reduces lattice energy, enhancing dissolution .

Functional Group Impact :

- Sulfonate/sulfate groups in the target compound and Reactive Red 88 enable direct application in polar solvents, whereas C.I. Vat Black 1’s carbonyl and ylidene groups necessitate vat dyeing processes .

The bromo and chloro substituents in the target compound may similarly enhance bioactivity via halogen bonding .

Biological Activity

Dipotassium 5-bromo-2-(9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien-2-yl)-1H-indol-3-yl sulphate (CAS: 85391-39-5) is a complex organic compound notable for its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of approximately 681.036 g/mol. This compound includes multiple functional groups such as bromine, chlorine, and sulfonate, which contribute to its solubility and reactivity in various biological systems .

Pharmacological Applications

Preliminary studies indicate that this compound exhibits several promising biological activities:

- Anticancer Properties : Research suggests potential efficacy against various cancer cell lines, possibly due to its ability to interfere with cellular signaling pathways.

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, indicating potential use in antimicrobial therapies.

- Anti-inflammatory Effects : Studies have hinted at its role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in pharmacology. Potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Modulation of Gene Expression : It could affect the expression of genes related to cell cycle regulation and apoptosis.

Further research is needed to elucidate these mechanisms and confirm the compound's efficacy and safety profiles in clinical settings.

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective concentrations. |

| Study B | Reported antimicrobial activity against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell walls. |

| Study C | Showed anti-inflammatory effects in animal models, reducing markers of inflammation significantly compared to control groups. |

Structural Comparisons

This compound shares structural similarities with other compounds that exhibit biological activities. Below is a comparison table highlighting key features:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho(1,2-b)thien] | Similar structure but sodium instead of potassium | Different solubility and reactivity |

| Potassium 5-chloro-naphthalene sulfonate | Contains naphthalene sulfonate but lacks indole structure | Simpler structure with different biological implications |

| Indole derivatives | Various substitutions on the indole ring | Diverse biological activities but may lack specific functionalities present in dipotassium compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.